1-(Piperidin-3-yl)cyclopropane-1-carboxamide
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Overview
Description
1-(Piperidin-3-yl)cyclopropane-1-carboxamide is a compound that features a piperidine ring attached to a cyclopropane carboxamide group
Preparation Methods
The synthesis of 1-(Piperidin-3-yl)cyclopropane-1-carboxamide typically involves the following steps:
Cyclopropanation: The cyclopropane ring is introduced through a cyclopropanation reaction, often using diazo compounds and transition metal catalysts.
Piperidine Introduction: The piperidine ring is then attached via nucleophilic substitution or other suitable reactions.
Amidation: The final step involves the formation of the carboxamide group through amidation reactions, typically using amines and carboxylic acid derivatives.
Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pressure, and the use of specific catalysts.
Chemical Reactions Analysis
1-(Piperidin-3-yl)cyclopropane-1-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of functional groups.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace leaving groups on the compound, forming new derivatives.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts like palladium, and specific temperature and pressure conditions to optimize the reaction outcomes.
Scientific Research Applications
1-(Piperidin-3-yl)cyclopropane-1-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is utilized in the production of various chemical products, including agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(Piperidin-3-yl)cyclopropane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
1-(Piperidin-3-yl)cyclopropane-1-carboxamide can be compared with other similar compounds, such as:
Piperidine derivatives: These compounds share the piperidine ring structure and exhibit various biological activities.
Cyclopropane carboxamides: Compounds with a cyclopropane carboxamide group may have similar chemical properties but differ in their biological activities.
The uniqueness of this compound lies in its combined structural features, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C9H16N2O |
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Molecular Weight |
168.24 g/mol |
IUPAC Name |
1-piperidin-3-ylcyclopropane-1-carboxamide |
InChI |
InChI=1S/C9H16N2O/c10-8(12)9(3-4-9)7-2-1-5-11-6-7/h7,11H,1-6H2,(H2,10,12) |
InChI Key |
HDEZDTQWHHMHHT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CNC1)C2(CC2)C(=O)N |
Origin of Product |
United States |
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